molecular formula C13H8N2O2S4 B11074652 Thiophene-2-carboxylic acid, (4-oxo-5-thiophen-2-ylmethylene-2-thioxothiazolidin-3-yl)amide

Thiophene-2-carboxylic acid, (4-oxo-5-thiophen-2-ylmethylene-2-thioxothiazolidin-3-yl)amide

Cat. No.: B11074652
M. Wt: 352.5 g/mol
InChI Key: BWPFIGOZMMJKRS-JXMROGBWSA-N
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Description

N-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-13-THIAZOLIDIN-3-YL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-13-THIAZOLIDIN-3-YL]THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions One common method includes the condensation of thiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form an intermediate, which is then cyclized to produce the thiazolidine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-13-THIAZOLIDIN-3-YL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles like amines and alcohols are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiophene derivatives.

Scientific Research Applications

N-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-13-THIAZOLIDIN-3-YL]THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-13-THIAZOLIDIN-3-YL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid are structurally similar and exhibit comparable chemical reactivity.

Uniqueness

N-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-13-THIAZOLIDIN-3-YL]THIOPHENE-2-CARBOXAMIDE is unique due to its combination of the thiazolidine ring and thiophene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H8N2O2S4

Molecular Weight

352.5 g/mol

IUPAC Name

N-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C13H8N2O2S4/c16-11(9-4-2-6-20-9)14-15-12(17)10(21-13(15)18)7-8-3-1-5-19-8/h1-7H,(H,14,16)/b10-7+

InChI Key

BWPFIGOZMMJKRS-JXMROGBWSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CS3

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CS3

Origin of Product

United States

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